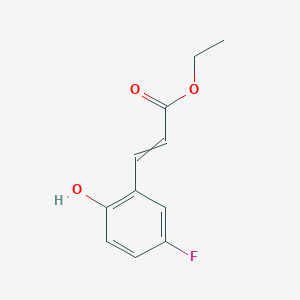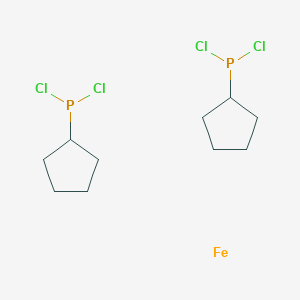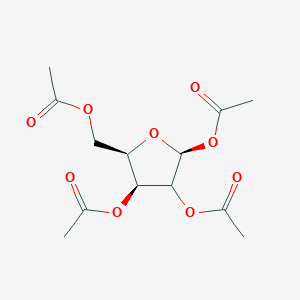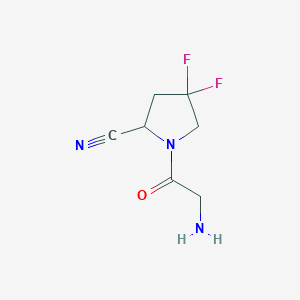![molecular formula C25H30N6O7S3 B13400398 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ME 1207E, also known as (6R,7R)- (Pivaloyloxy)methyl-7- ( (Z)-2- (2-aminothiazol-4-yl)-2- (methoxyimino)acetamido)-3- ( (E)-2- (4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate, is a chemical compound with the molecular formula C25H28N6O7S3 and a molecular weight of 620.72 g/mol . It is an isomer of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ME 1207E can be synthesized from 4-Methylthiazole-5-carboxaldehyde . The synthesis involves several steps, including the formation of intermediate compounds and the final product through specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods
The industrial production of ME 1207E involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters, such as temperature, pressure, and pH, to achieve consistent quality. The production process also includes purification steps to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
ME 1207E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ME 1207E into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ME 1207E.
Aplicaciones Científicas De Investigación
ME 1207E has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Used in the pharmaceutical industry for the synthesis of related compounds and as a standard in quality control.
Mecanismo De Acción
The mechanism of action of ME 1207E involves its interaction with bacterial cell wall synthesis. It inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins, leading to cell lysis and death. The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity .
Comparación Con Compuestos Similares
ME 1207E is similar to other cephalosporin antibiotics, such as Cefditoren Pivoxil. it has unique structural features that differentiate it from other compounds. The presence of specific functional groups and the overall molecular structure contribute to its unique properties and activities.
List of Similar Compounds
- Cefditoren Pivoxil
- Cephalexin
- Cefuroxime
- Ceftriaxone
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propiedades
Fórmula molecular |
C25H30N6O7S3 |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H30N6O7S3/c1-13-17(40-11-27-13)9-7-14-6-8-16-19(29-20(32)18(30-36-5)15-10-39-23(26)28-15)21(33)31(16)41(14)24(35)38-12-37-22(34)25(2,3)4/h7,9-11,16,19H,6,8,12H2,1-5H3,(H2,26,28)(H,29,32)/b9-7+,30-18-/t16-,19-,41?/m1/s1 |
Clave InChI |
PQQUGWYXWPSEMS-ZOVQLGAQSA-N |
SMILES isomérico |
CC1=C(SC=N1)/C=C/C2=S(N3[C@H](CC2)[C@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
SMILES canónico |
CC1=C(SC=N1)C=CC2=S(N3C(CC2)C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)

![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)







![benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B13400390.png)

![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)
